molecular formula C24H28N4O3 B10874367 (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10874367
M. Wt: 420.5 g/mol
InChI Key: MYAOSMJWFRYDCD-UHFFFAOYSA-N
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Description

(4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions may include:

  • Solvents: Ethanol, methanol, or acetonitrile
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions or room temperature

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors to modulate physiological responses.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Phenylpyrazolones: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

Uniqueness

The uniqueness of (4Z)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H28N4O3/c1-18(25-12-13-27-14-16-31-17-15-27)22-23(19-8-10-21(30-2)11-9-19)26-28(24(22)29)20-6-4-3-5-7-20/h3-11,26H,12-17H2,1-2H3

InChI Key

MYAOSMJWFRYDCD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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